
1-Methoxy-3-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the first carbon and a nitro group (-NO2) is attached to the third carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-nitronaphthalene can be synthesized through the nitration of 1-methoxynaphthaleneThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) promoted by molecular oxygen and acetic anhydride under mild conditions . This approach offers higher selectivity and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxyl group (-COOH).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-Methoxy-3-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 1-Methoxy-3-naphthoic acid.
Scientific Research Applications
1-Methoxy-3-nitronaphthalene has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methoxy-3-nitronaphthalene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
1-Methoxy-3-nitronaphthalene can be compared with other methoxynitronaphthalenes, such as:
- 1-Methoxy-5-nitronaphthalene
- 2-Methoxy-5-nitronaphthalene
Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo . This positional isomerism results in different chemical and physical properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for research and practical applications.
Properties
CAS No. |
13802-40-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxy-3-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |
InChI Key |
BCAWRAILVSDAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


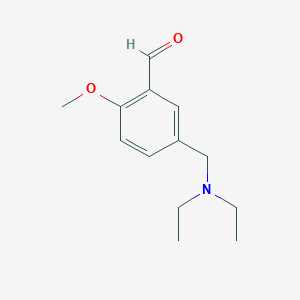

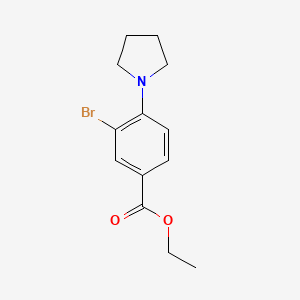

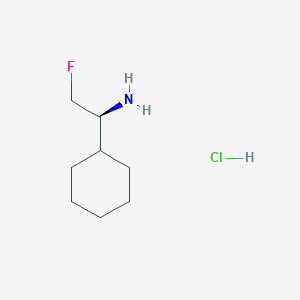
![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)

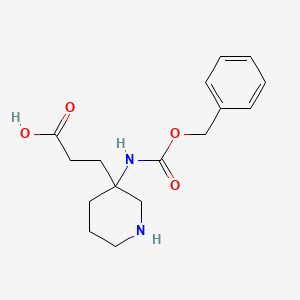


![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)
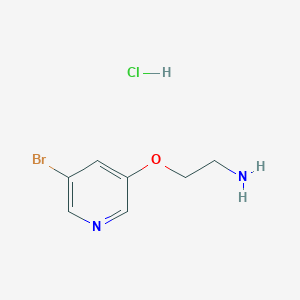

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
